molecular formula C14H10ClNO3 B340150 2-(4-chlorophenyl)-2-oxoethyl nicotinate

2-(4-chlorophenyl)-2-oxoethyl nicotinate

Cat. No.: B340150
M. Wt: 275.68 g/mol
InChI Key: UQGFSYLLKLDABQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl nicotinate is a phenacyl ester derivative combining a 4-chlorophenyl ketone group with a nicotinate (pyridine-3-carboxylate) moiety. Such compounds are notable for their applications in synthetic organic chemistry, particularly in photolytic reactions and as intermediates for heterocyclic compounds like oxazoles and imidazoles . Structural analogs of this compound have been studied for their crystallographic properties and reactivity .

Properties

Molecular Formula

C14H10ClNO3

Molecular Weight

275.68 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] pyridine-3-carboxylate

InChI

InChI=1S/C14H10ClNO3/c15-12-5-3-10(4-6-12)13(17)9-19-14(18)11-2-1-7-16-8-11/h1-8H,9H2

InChI Key

UQGFSYLLKLDABQ-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-2-oxoethyl nicotinate can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-chlorophenyl-2-oxoethyl acetate. This intermediate is then reacted with pyridine-3-carboxylic acid under acidic conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency.

Chemical Reactions Analysis

2-(4-chlorophenyl)-2-oxoethyl nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-chlorophenyl)-2-oxoethyl nicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl nicotinate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of 2-(4-chlorophenyl)-2-oxoethyl nicotinate, highlighting variations in substituents and their implications:

Compound Name Substituent on Phenacyl Group Ester Group Modification Key Properties/Applications Reference
2-(4-Chlorophenyl)-2-oxoethyl benzoate 4-Cl Benzoate (aromatic carboxylate) Photolysis; synthesis of oxazoles/imidazoles
2-(4-Chlorophenyl)-2-oxoethyl 2,4-difluorobenzoate 4-Cl 2,4-Difluorobenzoate Enhanced electron-withdrawing effects
2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate 4-F 3-(Trifluoromethyl)benzoate Increased lipophilicity and steric hindrance
2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate 4-OH, 3-OCH₃ Nicotinate Improved solubility due to polar groups
Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate 4-Cl, 2-carbamoylphenoxy Nicotinate with phenoxy linkage Potential bioactivity via amide group

Key Comparisons

Ester Group Variations Benzoate vs. Nicotinate: Benzoate derivatives (e.g., 2-(4-chlorophenyl)-2-oxoethyl benzoate) exhibit strong aromatic π-π interactions, while nicotinate analogs introduce a pyridine nitrogen, enhancing polarity and hydrogen-bonding capacity. This may improve aqueous solubility and alter reactivity in photolytic or catalytic reactions .

Phenacyl Substituent Effects Chloro vs. Fluoro: The 4-chlorophenyl group in the target compound is more lipophilic than 4-fluorophenyl analogs (e.g., 2-(4-fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate), which may enhance membrane permeability but reduce solubility . Hydroxy/Methoxy Groups: The presence of 4-hydroxy-3-methoxyphenyl in 2-(4-hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate introduces hydrogen-bond donors and acceptors, significantly improving solubility (cLogP = 1.435, polar surface area = 85.72 Ų) compared to the chloro-substituted target compound .

Biological and Synthetic Relevance Nicotinate esters (e.g., the target compound and Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate) are explored for bioactivity due to the pyridine ring’s role in pharmacophore design. The amide group in the latter compound may enhance binding to biological targets . Phenacyl benzoates are widely used in photolysis-driven synthesis of heterocycles, whereas nicotinate derivatives may offer alternative pathways due to their distinct electronic profiles .

Research Findings and Data

Crystallographic and Computational Data

  • 2-(4-Chlorophenyl)-2-oxoethyl benzoate crystallizes in a monoclinic system, with bond lengths and angles consistent with strong carbonyl conjugation. The chloro substituent induces a planar geometry, favoring photolytic reactivity .
  • 2-(4-Hydroxy-3-methoxyphenyl)-2-oxoethyl nicotinate has a calculated cLogP of 1.435 and polar surface area of 85.72 Ų, suggesting moderate solubility in polar solvents .

Reactivity Trends

  • Fluorinated benzoates exhibit faster photolytic degradation than non-fluorinated analogs due to enhanced electron deficiency at the carbonyl group .

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